
Terephthalic acid
Overview
Description
Terephthalic acid (TPA), chemically known as 1,4-benzenedicarboxylic acid (C₈H₆O₄; CAS 100-21-0), is a white crystalline powder with a molecular weight of 166.13 g/mol . It is a para-substituted aromatic dicarboxylic acid, characterized by two carboxylic acid groups at the 1 and 4 positions of the benzene ring. TPA is sparingly soluble in water (0.017 g/100 mL at 25°C) but dissolves in alkaline solutions, ethanol, and dimethylformamide . Industrially, it is synthesized via the catalytic oxidation of p-xylene using the Amoco process, which employs cobalt-manganese-bromide catalysts .
TPA is a critical precursor in manufacturing polyethylene terephthalate (PET), accounting for over 70% of global production . PET is widely used in textiles, packaging (bottles, films), and automotive components. Additionally, TPA derivatives are utilized in pharmaceuticals, coatings, and adhesives . Despite its industrial significance, TPA exhibits low biodegradability under anaerobic conditions, with inhibitory effects observed at concentrations exceeding 500 mg/L . Toxicological studies indicate hepatorenal toxicity in mammals, marked by elevated biomarkers like serum ALT and urinary NAG .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terephthalic acid can be synthesized in the laboratory by oxidizing para-disubstituted derivatives of benzene, such as caraway oil or a mixture of cymene and cuminol with chromic acid . Another method involves the oxidation of para-xylene with air in the presence of a cobalt-manganese catalyst system .
Industrial Production Methods
Industrially, this compound is produced by the catalytic air oxidation of para-xylene in acetic acid, using cobalt and manganese salts as catalysts. This process involves the oxidation of para-xylene to para-toluic acid, which is further oxidized to this compound .
Chemical Reactions Analysis
Types of Reactions
Terephthalic acid undergoes several types of chemical reactions, including:
Oxidation: The oxidation of para-xylene to this compound is a key industrial process.
Esterification: This compound reacts with alcohols to form esters, such as dimethyl terephthalate.
Substitution: It can undergo substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Para-xylene, air, cobalt and manganese catalysts, acetic acid.
Esterification: Alcohols (e.g., methanol), acid catalysts.
Substitution: Various reagents depending on the desired substitution.
Major Products
Oxidation: This compound.
Esterification: Dimethyl terephthalate.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Industrial Applications
1.1 Polyester Production
- Terephthalic acid is predominantly used in the manufacture of polyester fibers and resins. It is a vital component in producing PET, which is widely utilized in textiles and packaging materials.
- Market Data : In 1993, global production of this compound was estimated at 17 to 21 million tonnes, with polyester fibers accounting for the majority of its use .
1.2 Plastics and Films
- TPA is essential in creating various plastic products, including beverage bottles, food containers, and films. The versatility of PET allows it to be used in applications ranging from consumer goods to industrial packaging.
- Case Study : A study highlighted the recovery of this compound from post-consumer PET through hydrothermal liquefaction (HTL), demonstrating its potential for recycling and sustainable production practices .
Pharmaceutical Applications
- This compound serves as a raw material in the synthesis of certain pharmaceuticals. Its derivatives are used in drug formulations and as intermediates in chemical processes.
- Health Considerations : Occupational exposure to this compound has been linked to hypersensitivity pneumonitis in workers involved in PET production, indicating the need for safety measures in industrial environments .
Environmental Applications
3.1 Green Chemistry Initiatives
- Recent research focuses on producing this compound from renewable biomass sources, such as corn and sugar beet, which could significantly reduce greenhouse gas emissions associated with traditional production methods .
- Experimental Findings : Studies have explored the solubility of this compound in ionic liquids to enhance its industrial processing efficiency, providing insights into more environmentally benign production methods .
Case Studies
Future Trends and Market Growth
The market for this compound is projected to grow at a compound annual growth rate (CAGR) of 8.5% from 2019 to 2024. This growth is driven by increasing demand for PET in various applications, including textiles and packaging . Innovations in production methods and recycling technologies are expected to further enhance its market viability.
Mechanism of Action
The primary mechanism of action of terephthalic acid involves its role as a precursor in polymerization reactions. In the production of PET, this compound reacts with ethylene glycol to form the polymer through a condensation reaction . The molecular targets and pathways involved in its biodegradation by microorganisms include the ortho-cleavage pathway, which breaks down the aromatic ring structure .
Comparison with Similar Compounds
Structural and Functional Analogues
TPA belongs to the benzenedicarboxylic acid family, alongside its isomers isophthalic acid (IPA; 1,3-benzenedicarboxylic acid) and phthalic acid (PA; 1,2-benzenedicarboxylic acid). Emerging alternatives like 2,5-furandicarboxylic acid (FDCA) are also gaining attention as sustainable substitutes .
Table 1: Comparative Properties of TPA and Analogues
Key Differentiators
- Chemical Reactivity : IPA’s meta-substitution reduces symmetry compared to TPA, leading to distinct crystallization behavior and polymer properties. IPA-based polyesters exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance resins .
- Pharmaceutical Efficacy : IPA derivatives demonstrate superior anticancer activity relative to TPA. For example, IPA-based compound 9 inhibits EGFR and HER2 by 90% and 64%, respectively, outperforming TPA derivatives in cytotoxicity assays .
- Sustainability : FDCA, derived from biomass (e.g., cellulose), is a renewable alternative for PET-like polymers (e.g., PEF). Electrochemical oxidation of 5-HMF to FDCA using NiOOH/CoOOH catalysts achieves yields comparable to TPA-based processes .
Industrial and Environmental Performance
- Thermal Stability : TPA’s triclinic crystalline form (confirmed via XRD ) ensures high melting points (~300°C), critical for PET processing. IPA’s lower symmetry results in amorphous regions in copolymers, enhancing flexibility .
- Biodegradability: While TPA is recalcitrant under anaerobic conditions, microbial fuel cells (MFCs) with modified anodes achieve >70% COD removal in wastewater treatment .
- IPA exhibits lower acute toxicity, though long-term exposure risks require further study .
Biological Activity
Terephthalic acid (TPA), a key industrial chemical primarily used in the production of polyethylene terephthalate (PET), has garnered attention for its biological activity and potential health implications. This article explores the biological effects, toxicity, and environmental impact of TPA, drawing on diverse research findings and case studies.
This compound is an aromatic dicarboxylic acid with the molecular formula . It is synthesized through various methods, including the oxidation of p-xylene. The compound is characterized by its low solubility in water, which poses challenges for its industrial applications and purification processes .
Biological Activity
Toxicological Profile
- Acute and Chronic Toxicity : TPA exhibits low acute toxicity, with oral LD50 values exceeding 2000 mg/kg in rats, indicating minimal immediate health risks upon exposure . Chronic exposure studies reveal that high doses can lead to bladder calculi formation and hyperplasia in rats, primarily affecting the urinary tract .
- Reproductive Effects : Although TPA is not classified as a reproductive toxicant, studies indicate postnatal developmental effects in offspring when maternal exposure occurs at high doses . The lowest observed adverse effect level (LOAEL) for developmental toxicity was approximately 1120 mg/kg body weight per day.
- Genotoxicity : Research indicates that TPA does not exhibit genotoxic properties, as it failed to induce micronuclei formation in vivo in animal models .
Environmental Impact
TPA is considered non-toxic to aquatic organisms at concentrations below its solubility limit (approximately 15 mg/L at 10°C) . Toxicity tests have shown that the 96-hour LC50 for fish ranges from 798 to 1640 mg/L, suggesting a relatively low risk to aquatic life under typical environmental conditions.
Case Studies
- Purified this compound Plant : A major chemical manufacturer implemented a pollution control system to manage halogenated volatile organic compounds (VOCs) emitted during TPA production. This case highlights the importance of environmental management practices in mitigating the ecological footprint of TPA manufacturing .
- Recovery from Waste Plastics : A study demonstrated the recovery of TPA from post-consumer PET through hydrothermal liquefaction. This innovative approach not only recycles plastic waste but also provides a sustainable source of TPA for industrial use .
Research Findings
Recent studies have focused on enhancing the solubility of TPA through ionic liquids, which can dissolve TPA up to four times more effectively than conventional solvents like DMSO. This advancement could facilitate more efficient chemical transformations involving TPA .
Summary of Key Findings
Aspect | Details |
---|---|
Chemical Formula | |
Acute Toxicity (LD50) | >2000 mg/kg in rats |
Chronic Effects | Bladder calculi and hyperplasia at high doses |
Reproductive Toxicity | Postnatal effects observed; not classified as a reproductive toxicant |
Genotoxicity | No significant genotoxic effects reported |
Aquatic Toxicity | LC50 values range from 798 to 1640 mg/L |
Environmental Recovery | Effective recovery from PET waste via hydrothermal liquefaction |
Q & A
Basic Research Questions
Q. How can researchers determine the empirical formula of terephthalic acid using combustion analysis?
Combustion analysis involves oxidizing a known mass of TA and measuring CO₂ and H₂O produced. For example, burning 0.6943 g of TA yields 1.471 g CO₂ and 0.226 g H₂O. Calculate moles of carbon (from CO₂), hydrogen (from H₂O), and oxygen (by mass difference). The empirical formula (e.g., C₈H₆O₄) is derived from molar ratios . Validation requires repeating experiments and cross-checking with spectroscopic methods (e.g., NMR).
Q. What are the standard analytical methods for quantifying impurities in crude this compound?
High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are widely used. CE, for instance, separates impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid (p-TOL) with precision. Dilution of samples can optimize peak resolution, and results should be validated against industrial standards (e.g., polarography) with <20% deviation .
Q. How do researchers design experiments to synthesize TA from bio-based feedstocks?
A common approach involves Diels-Alder reactions using oxidized 5-hydroxymethylfurfural (HMF) and ethylene. Solid Lewis acid catalysts (e.g., Sn-Beta, Zr-Beta) are tested for selectivity and yield. Key steps include:
- Oxidizing HMF to maleic anhydride.
- Performing Diels-Alder cycloaddition.
- Oxidizing intermediates to TA. Bio-based carbon content is verified via isotopic analysis .
Advanced Research Questions
Q. How can catalytic systems for TA synthesis be optimized to improve selectivity and reduce byproducts?
Co/Mn/Br-based catalysts are standard for p-xylene oxidation to TA. Advanced optimization involves:
- Adjusting metal ratios (e.g., Co:Mn molar ratios).
- Introducing promoters (e.g., cerium) to enhance O₂ activation.
- Testing solvent systems (acetic acid vs. water) to minimize diacid byproducts. Kinetic studies and in situ spectroscopy (e.g., FTIR) monitor intermediate formation .
Q. What methodologies resolve contradictions in spectroscopic data when characterizing TA derivatives?
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Strategies include:
- Conducting variable-temperature NMR to identify dynamic equilibria.
- Comparing computational simulations (DFT) with experimental data.
- Using high-resolution mass spectrometry (HRMS) to confirm molecular ions. Cross-validation with X-ray crystallography is critical for structural assignments .
Q. How do researchers address challenges in scaling up bio-based TA synthesis from lab to pilot plant?
Key hurdles include catalyst deactivation and feedstock variability. Methodological steps:
- Perform life-cycle assessment (LCA) to identify bottlenecks.
- Use continuous-flow reactors to improve heat/mass transfer.
- Screen heterogeneous catalysts (e.g., TiO₂-supported metals) for stability. Pilot studies must track yield, energy use, and purity across 10+ batches .
Q. Data Analysis & Validation
Q. What statistical approaches are used to analyze discrepancies in TA purity data across research studies?
Multivariate analysis (e.g., PCA) identifies variables (e.g., catalyst type, temperature) influencing purity. Outliers are assessed via Grubbs’ test. Meta-analyses should:
- Normalize data using Z-scores.
- Account for measurement techniques (e.g., HPLC vs. CE).
- Report confidence intervals (95% CI) for comparative studies .
Q. How can researchers validate computational models for TA crystallization kinetics?
Molecular dynamics (MD) simulations of TA crystal growth are validated against:
- Experimental induction times from turbidity measurements.
- Scanning electron microscopy (SEM) images of crystal morphology.
- Differential scanning calorimetry (DSC) for polymorph transitions. Discrepancies >10% require re-evaluating forcefield parameters .
Q. Synthesis & Catalysis
Q. What advanced characterization techniques are critical for studying TA-based metal-organic frameworks (MOFs)?
- PXRD : Confirms phase purity and crystallinity.
- BET Analysis : Measures surface area and pore size.
- In Situ XAFS : Probes metal coordination changes during synthesis.
- TGA-MS : Tracks thermal stability and decomposition pathways. Data interpretation requires alignment with simulated patterns (e.g., Mercury software) .
Q. How do researchers mitigate catalyst poisoning in TA production from lignin-derived feedstocks?
Lignin impurities (e.g., sulfur compounds) deactivate catalysts via adsorption. Solutions include:
- Pretreating feedstocks with ion-exchange resins.
- Designing poison-resistant catalysts (e.g., Pd@zeolite).
- Monitoring active sites via operando XAS.
Accelerated aging tests (100+ hours) assess long-term stability .
Q. Tables: Key Methodological Comparisons
Properties
IUPAC Name |
terephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYFWRCBNTPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4, Array | |
Record name | TEREPHTHALIC ACID | |
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Related CAS |
26876-05-1 | |
Record name | Polyterephthalic acid | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6026080 | |
Record name | Terephthalic acid | |
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Molecular Weight |
166.13 g/mol | |
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Physical Description |
Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder | |
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Record name | 1,4-Benzenedicarboxylic acid | |
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Boiling Point |
greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes) | |
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Flash Point |
260 °C, 500 °F (260 °C) (Open cup) | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28 | |
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Density |
1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51 | |
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Vapor Pressure |
0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C: | |
Record name | Terephthalic acid | |
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Record name | TEREPHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TEREPHTHALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
/The aim of this study was/ to investgate the metabolism of terephthalic acid (TPA) in rats and its mechanism. Metabolism was evaluated by incubating sodium terephthalate (NaTPA) with rat normal liver microsomes, or with microsomes pretreated by phenobarbital sodium, or with 3-methycholanthrene, or with diet control following a NADPH-generating system. The determination was performed by high performance liquid chromatography (HPLC), and the mutagenic activation was analyzed by umu tester strain Salmonella typhimurium NM2009. Expression of CYP4B1 mRNA was detected by RT-PCR. The amount of NaTPA (12.5-200 uL /per/ L) detected by HPLC did not decrease in microsomes induced by NADPH-generating system. Incubation of TPA (0.025-0.1 mmol /per/ L) with induced or noninduced liver microsomes in an NM2009 umu response system did not show any mutagenic activation. TPA exposure increased the expression of CYP4B 1 mRNA in rat liver, kidney, and bladder. Lack of metabolism of TPA in liver and negative genotoxic data from NM2009 study are consistent with other previous short-term tests... | |
Record name | TEREPHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX) | |
Record name | TEREPHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles, White crystals or powder | |
CAS No. |
100-21-0, 211863-90-0 | |
Record name | TEREPHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16085 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Terephthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-21-0 | |
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Record name | Terephthalic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100210 | |
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Record name | TEREPHTHALIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36973 | |
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Record name | 1,4-Benzenedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Terephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |
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Record name | Terephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.573 | |
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Record name | terephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEREPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7NKZ40BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TEREPHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terephthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TEREPHTHALIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | TEREPHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/3 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes | |
Record name | TEREPHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16085 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TEREPHTHALIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Terephthalic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TEREPHTHALIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/3 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.